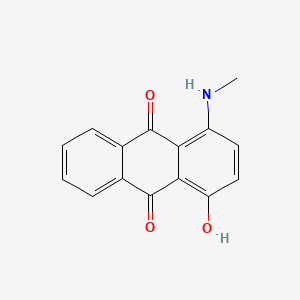

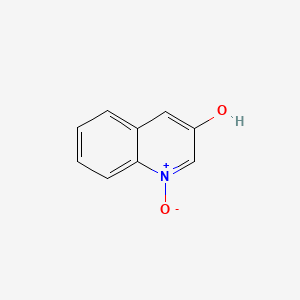

3-Hydroxyquinoline N-oxide

Overview

Description

3-Hydroxyquinoline N-oxide is a potent inhibitor of the electron transport chain with Kd of 64 nM for the ubiquinol-ferricytochrome c oxidoreductase segment (Complex III) of the respiratory chain .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties . A novel fluorescent zinc complex with 8-hydroxyquinoline containing benzimidazole ligands has been designed and synthesized .

Chemical Reactions Analysis

Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects . The protic attack releases a quinoline, Hq, a neutral molecule .

Scientific Research Applications

Synthesis and Chemistry

- 8-Hydroxyquinolin-N-oxide is an efficient ligand for copper-catalyzed hydroxylation of aryl halides, leading to direct transformation to phenols and alkyl aryl ethers with great functional group tolerance and selectivity (Yang et al., 2011).

- It also serves as a superior ligand in CuI-catalyzed C–S coupling reactions with aryl iodides and thiols, showing excellent chemoselectivity and high functional-group tolerance (Su et al., 2012).

Photochemistry and Photobiology

- N-Oxidation of hydroxyquinolines, including 6-hydroxyquinoline-N-oxide, increases their excited-state acidity and adds them to the class of high-acidity excited-state proton donors in photochemistry and photobiology (Solntsev et al., 2005).

Organic Electronics and OLEDs

- Tris-(8-hydroxyquinoline)aluminum, a derivative, is used as an electron transport material for organic light-emitting devices (OLEDs), enhancing electroluminescent efficiency and operational stability (Liew et al., 2004).

- 2-Heptyl-4-hydroxyquinoline N-oxide, produced by Pseudomonas aeruginosa, exhibits antibacterial properties against Staphylococcus aureus and other Gram-positive organisms (Machan et al., 1992).

Photovoltaics

- Bidentate coordination effect of 8-hydroxyquinoline in tin-based perovskite solar cells inhibits oxidation of Sn2+, improving the efficiency and stability of perovskite solar cells (Lin et al., 2020).

Environmental Applications

- Graphene oxide modified with 8-hydroxyquinoline is used for Cr (VI) adsorption from wastewater, demonstrating high adsorption capacity and efficiency (Sheikhmohammadi et al., 2017).

Mechanism of Action

Target of Action

3-Hydroxyquinoline N-oxide is a functionalized quinoline, a structural unit that is widespread in various natural products and functional materials . It has been found to target mitochondrial complex II (succinate-ubiquinone oxidoreductase) . This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and energy production.

Mode of Action

The compound acts as an inhibitor of mitochondrial complex II . By inhibiting this complex, it disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell. This disruption can lead to cell death, making this compound a potential therapeutic agent.

Biochemical Pathways

The inhibition of mitochondrial complex II by this compound affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP, such as signal transduction, DNA replication, and muscle contraction.

Pharmacokinetics

The compound is synthesized from ketones having a 2-nitrophenyl group at the α-position relative to the carbonyl group . The substrates are prepared via a S_NAr reaction or a Sonogashira coupling

Result of Action

The primary result of this compound’s action is the inhibition of mitochondrial complex II, leading to a disruption in the electron transport chain . This disruption decreases ATP production, which can lead to cell death. Therefore, this compound has potential therapeutic applications, particularly in conditions where the induction of cell death is beneficial, such as in cancer treatment.

Safety and Hazards

According to the safety data sheet, 3-Hydroxyquinoline N-oxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

1-oxidoquinolin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCAKHNPIOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344232 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59953-98-9 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)